molecular formula C26H19NO7S B281130 ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281130
M. Wt: 489.5 g/mol
InChI Key: AJJKPEXVTVQGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene moiety, a benzofuran ring, and a sulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, acetic acid, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the anthracene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring.

Scientific Research Applications

ETHYL 5-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for

Properties

Molecular Formula

C26H19NO7S

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 5-[(9,10-dioxoanthracen-2-yl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H19NO7S/c1-3-33-26(30)23-14(2)34-22-11-8-15(12-21(22)23)27-35(31,32)16-9-10-19-20(13-16)25(29)18-7-5-4-6-17(18)24(19)28/h4-13,27H,3H2,1-2H3

InChI Key

AJJKPEXVTVQGRO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.